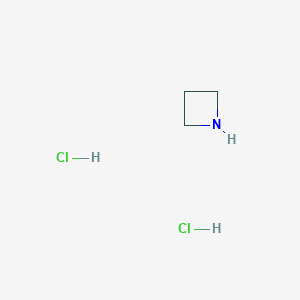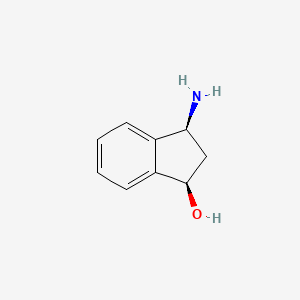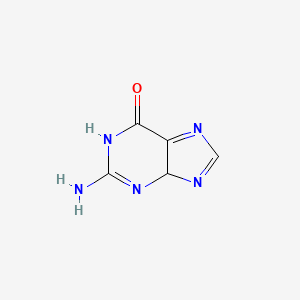
(Furan-2-ylmethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Furan-2-ylmethyl)boronic acid is an organic compound that features a furan ring attached to a boronic acid group via a methylene bridge. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)boronic acid can be synthesized through several methods, including:
Hydroboration: This involves the addition of a borane reagent to a furan derivative. The reaction typically proceeds under mild conditions and is highly regioselective.
Electrophilic Borylation: This method uses aryl Grignard reagents prepared from aryl bromides and involves the direct insertion of magnesium in the presence of lithium chloride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation to form furan-2-carboxylic acid or reduction to yield furan-2-ylmethanol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Furan-2-carboxylic acid: Formed through oxidation.
Furan-2-ylmethanol: Formed through reduction.
Applications De Recherche Scientifique
(Furan-2-ylmethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as an antibacterial agent.
Industry: Utilized in the production of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Furan-2-ylmethyl)boronic acid in cross-coupling reactions involves the formation of a boron-palladium complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- (Thiophen-2-ylmethyl)boronic acid
- (Pyridin-2-ylmethyl)boronic acid
Comparison: (Furan-2-ylmethyl)boronic acid is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the oxygen atom present in the furan ring, resulting in different reactivity and stability profiles. Similarly, (Thiophen-2-ylmethyl)boronic acid contains a sulfur atom, which affects its electronic properties and reactivity in cross-coupling reactions .
Propriétés
Formule moléculaire |
C5H7BO3 |
|---|---|
Poids moléculaire |
125.92 g/mol |
Nom IUPAC |
furan-2-ylmethylboronic acid |
InChI |
InChI=1S/C5H7BO3/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2 |
Clé InChI |
BVOLUIYSDNNKFA-UHFFFAOYSA-N |
SMILES canonique |
B(CC1=CC=CO1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)




![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)

![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
